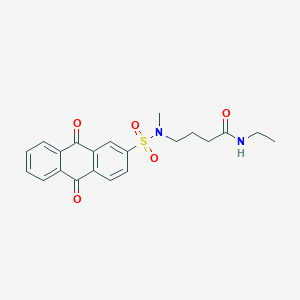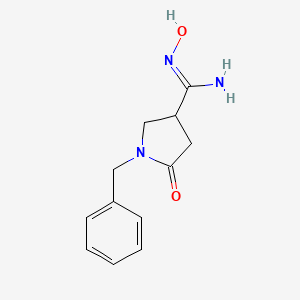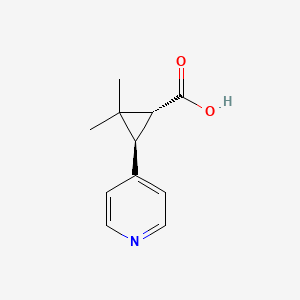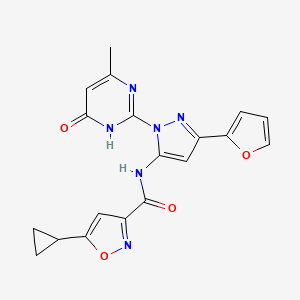
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative of anthraquinone. Anthraquinones are a type of aromatic organic compound characterized by three benzene rings fused together, with two carbonyl groups attached at the 9 and 10 positions . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group. They are well-known for their antimicrobial activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anthraquinones are typically crystalline solids at room temperature, and are often colored due to their conjugated pi systems .Applications De Recherche Scientifique
Synthesis and Protected β-Amino Acids
A study by Robinson and Wyatt (1993) delves into the addition of a Reformatsky reagent to N-anthracene-9-sulfonyl and related imines, demonstrating a method for the synthesis of protected β-amino acids. This research signifies a pivotal advancement in the preparation of amino acid derivatives, which are crucial in the development of peptides and pharmaceuticals. The method outlined offers a novel approach for the synthesis of these compounds, potentially influencing future research in medicinal chemistry and drug design (Robinson & Wyatt, 1993).
Novel Insecticide Development
Zhu et al. (2011) discovered and characterized sulfoxaflor, a novel insecticide targeting sap-feeding pests. This research marks a significant milestone in the development of new insecticidal agents, showcasing the potential for chemical derivatives similar to N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide to serve as bases for pest control solutions. The study highlights the broad-spectrum efficacy of sulfoxaflor against a variety of sap-feeding insects, potentially offering a new tool in agricultural pest management (Zhu et al., 2011).
Antimicrobial Compound Synthesis
Sarvaiya et al. (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing a potential for these substances in combating bacterial and fungal infections. This area of research is crucial for discovering new antimicrobials amidst rising antibiotic resistance, indicating that derivatives of this compound might hold valuable antimicrobial properties (Sarvaiya et al., 2019).
Environmental Impact and Biodegradation
Research by Zabaleta et al. (2018) on the biodegradation and uptake of the pesticide Sulfluramid, which contains N-ethyl perfluorooctane sulfonamide, a related compound, in a soil-carrot mesocosm, provides insight into the environmental fate and impact of such chemicals. The study outlines the pathways through which these compounds may degrade and accumulate in agricultural settings, offering vital information for the assessment of their environmental safety and effects on human health (Zabaleta et al., 2018).
Propriétés
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-22-19(24)9-6-12-23(2)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROREVCWXFOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)
![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)
![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)


![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)




![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)